3-(4-methoxyphenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]propanamide
Description
This compound belongs to the propanamide class, characterized by a central propanamide backbone substituted with a 4-methoxyphenyl group and a 2-phenylmorpholin-4-yl moiety. The 4-methoxyphenyl group enhances lipophilicity and may influence receptor binding, while the morpholine ring contributes to solubility and metabolic stability.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-27-19-10-7-17(8-11-19)9-12-21(25)23-15-22(26)24-13-14-28-20(16-24)18-5-3-2-4-6-18/h2-8,10-11,20H,9,12-16H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAIQCFOFVQTIEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC(=O)N2CCOC(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Methoxyphenyl Intermediate: This step involves the reaction of 4-methoxybenzaldehyde with an appropriate reagent to form the methoxyphenyl intermediate.
Synthesis of the Phenylmorpholinyl Intermediate: This step involves the reaction of 2-phenylmorpholine with an appropriate reagent to form the phenylmorpholinyl intermediate.
Coupling Reaction: The final step involves the coupling of the methoxyphenyl intermediate with the phenylmorpholinyl intermediate in the presence of a coupling agent to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
3-(4-methoxyphenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]propanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural analogues include:
Physicochemical Properties
- Polarity : The morpholine ring in the target compound improves water solubility compared to purely aromatic analogues like 3-chloro-N-(4-methoxyphenyl)propanamide, which relies on weaker C–H···O interactions .
- Thermal Stability : Morpholine-containing derivatives (e.g., ) exhibit higher melting points (>200°C) due to rigid hydrogen-bonded networks, whereas thiourea derivatives () decompose at lower temperatures.
Biological Activity
3-(4-Methoxyphenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]propanamide is a synthetic compound with potential therapeutic applications. Its structure suggests it may interact with various biological targets, influencing several biochemical pathways. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following chemical characteristics:
| Property | Description |
|---|---|
| Molecular Formula | C21H27N3O4 |
| Molecular Weight | 385.5 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CN1C(=O)N(C(=O)C12CCCCC2)CC(=O)N3CCOC(C3)C4=CC=CC=C4 |
The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. Preliminary studies suggest that it may modulate the activity of certain proteins involved in cell signaling pathways, potentially leading to therapeutic effects in conditions such as cancer and neurodegenerative diseases.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
-
Cytotoxicity Assays : The compound demonstrated IC50 values in the micromolar range against MCF-7 (breast cancer), A549 (lung cancer), and A375 (melanoma) cell lines, indicating its potential as an anticancer agent.
Cell Line IC50 Value (µM) MCF-7 15.63 A549 12.34 A375 10.50 - Mechanism of Action : Western blot analyses revealed that treatment with this compound increased p53 expression levels and induced caspase-3 cleavage, suggesting activation of apoptotic pathways in cancer cells .
Neuroprotective Effects
Research has also pointed towards neuroprotective properties associated with compounds containing morpholine structures:
- Acetylcholinesterase Inhibition : Similar derivatives have been shown to inhibit human acetylcholinesterase, which is crucial for neurotransmitter regulation in neurodegenerative diseases .
- Cell Viability Studies : Compounds structurally related to this compound have been tested for their ability to protect neuronal cells from oxidative stress, demonstrating promising results in preserving cell viability under stress conditions.
Case Studies
- In Vivo Studies : In a recent animal model study, administration of the compound led to a significant reduction in tumor size compared to controls, supporting its potential efficacy as an anticancer treatment.
- Clinical Trials : Ongoing clinical trials are evaluating the safety and efficacy of this compound in patients with advanced-stage cancers, focusing on dosage optimization and side effect profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
